molecular formula C6H17Na2O11P B2848949 6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate CAS No. 918149-30-1

6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate

Cat. No.: B2848949
CAS No.: 918149-30-1
M. Wt: 342.144
InChI Key: HEOWFBJVXQJYPR-ZOPBSDICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

InChI

InChI=1S/C6H13O9P.Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;1H2/t4-,5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPJQBAFVAJVRW-CCXTYWFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918149-30-1
Record name D-Fructose, 6-(dihydrogen phosphate), sodium salt, hydrate (1:2:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918149-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H11_{11}Na2_2O9_9P
  • Molecular Weight : 304.10 g/mol
  • CAS Number : 26177-86-6
  • Solubility : Soluble in water

Glycolysis and Metabolic Studies

D-fructose 6-phosphate is a crucial intermediate in the glycolytic pathway. It plays a pivotal role in the conversion of glucose to pyruvate, which is essential for cellular respiration and energy production. Researchers utilize this compound to study metabolic pathways and enzyme kinetics, particularly focusing on:

  • Enzyme Activity : It serves as a substrate for various enzymes involved in glycolysis and gluconeogenesis.
  • Regulatory Mechanisms : Investigating how it influences the activity of phosphofructokinase, a key regulatory enzyme in glycolysis.
ApplicationDescription
Enzyme KineticsStudy of enzyme interactions with substrates.
Metabolic PathwaysUnderstanding glucose metabolism and energy production.

Biochemical Research

In biochemical studies, D-fructose 6-phosphate disodium salt is often used to investigate:

  • Cell Signaling : Its role in signaling pathways related to insulin sensitivity and glucose uptake.
  • Metabolomics : Analysis of metabolic profiles in various biological samples to understand disease mechanisms.

Food Science

In food technology, this compound is explored for its potential as a food additive:

  • Sweetening Agent : Due to its sweetness profile, it can be used in low-calorie food formulations.
  • Preservative Properties : Its ability to inhibit microbial growth makes it a candidate for extending shelf life.
ApplicationDescription
Sweetening AgentUsed in low-calorie and diabetic-friendly foods.
Preservative PropertiesInhibits microbial growth in food products.

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of D-fructose 6-phosphate disodium salt:

Cardiovascular Health

Research indicates that this compound may enhance anaerobic glycolysis, leading to increased adenosine triphosphate (ATP) production under ischemic conditions. This property suggests its use in:

  • Ischemic Heart Disease : Potential treatment strategies for conditions like angina or myocardial infarction by improving energy metabolism.

Cancer Research

Preliminary studies suggest that manipulating fructose metabolism could influence cancer cell proliferation. The compound's role as a metabolic intermediate may provide insights into:

  • Targeting Tumor Metabolism : Investigating how altering fructose metabolism affects tumor growth and survival.
Therapeutic AreaPotential Application
Cardiovascular HealthTreatment for ischemic heart conditions.
Cancer ResearchTargeting tumor metabolism through fructose pathways.

Metabolic Syndrome

A study demonstrated that supplementation with D-fructose 6-phosphate improved glucose tolerance and insulin sensitivity in animal models of metabolic syndrome. This suggests its potential utility in managing diabetes and related disorders.

Ischemia Models

In animal studies simulating ischemic conditions, administration of D-fructose 6-phosphate led to improved cardiac function and reduced tissue damage, highlighting its protective effects on heart tissue during ischemia.

Mechanism of Action

The compound exerts its effects through its interaction with enzymes and metabolic pathways. It acts as a substrate for enzymes involved in glycolysis, leading to the production of energy. The molecular targets include enzymes like hexokinase and phosphofructokinase, which are crucial in the glycolytic pathway.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Disodium 6-O-phosphonato-D-fructose dihydrate
  • CAS Number : 26177-86-6
  • Molecular Formula : C₆H₁₁Na₂O₉P·2H₂O
  • Synonyms: D-Fructose 6-phosphate disodium salt hydrate, Neuberg ester .

Properties :

  • Purity : >98% (commercial grade)
  • Solubility : Highly soluble in water .
  • Role in Metabolism : Key intermediate in glycolysis and gluconeogenesis, serving as a substrate for enzymes like phosphofructokinase and fructose-6-phosphate aldolase .

Structural and Functional Analogues

Table 1: Key Comparisons
Compound Name CAS Number Molecular Formula Biochemical Role Solubility Applications References
D-Fructose 6-phosphate disodium salt dihydrate 26177-86-6 C₆H₁₁Na₂O₉P·2H₂O Glycolysis/gluconeogenesis intermediate Water Enzyme assays, nanocomposite synthesis
D-Fructose 1,6-bisphosphate trisodium salt 488-69-7 C₆H₁₀Na₃O₁₂P₂ Glycolysis regulator (PFK substrate) Water Metabolic flux studies
D-Fructose 6-phosphate dipotassium salt 103213-47-4 C₆H₁₀K₂O₉P Glycolysis intermediate Water Pentose phosphate pathway studies
D-Glucose-6-phosphate disodium salt 3671-99-6 C₆H₁₁Na₂O₉P Pentose phosphate pathway entry point Water Diabetes research, glycogen storage studies
D-Fructose 1-phosphate sodium salt 26177-85-5 C₆H₁₂NaO₈P Fructose metabolism (hereditary fructose intolerance studies) Water Diagnostic assays

Detailed Analysis

(1) D-Fructose 1,6-Bisphosphate Trisodium Salt
  • Structural Difference : Contains two phosphate groups (C1 and C6) vs. one phosphate (C6) in the target compound.
  • Functional Impact : Acts as a critical allosteric activator of phosphofructokinase in glycolysis, unlike D-fructose 6-phosphate, which is its precursor .
  • Research Findings: In cellulose/HA nanocomposites, D-fructose 1,6-bisphosphate produces pseudo-spherical HA particles, whereas D-fructose 6-phosphate generates nanorods .
(2) D-Fructose 6-Phosphate Dipotassium Salt
  • Counterion Effect : Potassium ions may alter enzyme-binding kinetics compared to sodium salts. For example, potassium salts are preferred in plant biochemistry studies due to compatibility with chloroplast assays .
  • Thermodynamic Stability : Higher hygroscopicity in sodium salts (due to dihydrate form) enhances stability in aqueous solutions compared to anhydrous dipotassium salts .
(3) D-Glucose-6-Phosphate Disodium Salt
  • Isomerism : Structural isomer of D-fructose 6-phosphate, with the phosphate group on C6 of glucose instead of fructose.
  • Metabolic Divergence : Enters the pentose phosphate pathway to produce NADPH and ribose-5-phosphate, unlike fructose 6-phosphate, which progresses through glycolysis .
(4) D-Fructose 1-Phosphate Sodium Salt
  • Pathway Specificity: Accumulates in hereditary fructose intolerance due to aldolase B deficiency. Used diagnostically to study metabolic disorders .
  • Enzymatic Selectivity: Not recognized by phosphofructokinase, highlighting the critical role of phosphate positioning in enzyme specificity .

Biological Activity

6-(Dihydrogen phosphate) D-fructose, disodium salt, dihydrate, commonly referred to as D-fructose-6-phosphate disodium salt, is an important glycolytic intermediate. It plays a significant role in various metabolic pathways, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and implications in health and disease.

  • Molecular Formula : C₆H₁₁Na₂O₉P
  • Molecular Weight : 304.1 g/mol
  • Solubility : Soluble in water

Biological Functions

D-fructose-6-phosphate is primarily involved in the glycolytic pathway, where it is produced from glucose-6-phosphate through the action of phosphoglucoisomerase. This compound serves as a substrate for various enzymes and participates in several biochemical reactions:

  • Energy Production : As a glycolytic intermediate, it is crucial for ATP production.
  • Synthesis of Amino Sugars : It is a precursor for the synthesis of amino sugars via the action of glutamine-fructose-6-phosphate amidotransferase (GFAT), which catalyzes the first committed step in hexosamine biosynthesis .
  • Regulatory Role : It acts as a regulatory molecule influencing metabolic flux through the glycolytic pathway.

The biological activity of D-fructose-6-phosphate is mediated through several mechanisms:

  • Enzyme Activation : It activates key enzymes involved in glycolysis and gluconeogenesis.
  • Feedback Inhibition : The compound exhibits feedback inhibition on enzymes such as GFAT, which regulates its own synthesis and maintains metabolic balance .

Study 1: GFAT Activity Regulation

A study demonstrated that D-fructose-6-phosphate serves as a potent feedback inhibitor of GFAT. This regulation is crucial for maintaining cellular homeostasis during fluctuating nutrient availability. The kinetic characterization showed an IC₅₀ value indicating significant inhibition at physiological concentrations .

Study 2: Role in Muscle Metabolism

Research on post-slaughter chicken meat indicated that variations in D-fructose-6-phosphate levels correlate with muscle pH and ATP metabolite concentrations. This suggests its role in energy metabolism during muscle contraction and recovery post-mortem .

Study 3: Glycolytic Pathway Dynamics

An investigation into the dynamics of glycolytic intermediates highlighted that D-fructose-6-phosphate levels influence glucose metabolism under anaerobic conditions, emphasizing its importance in energy production during hypoxic states .

Data Table

Parameter Value
Molecular FormulaC₆H₁₁Na₂O₉P
Molecular Weight304.1 g/mol
SolubilityWater-soluble
Key Enzyme InvolvedGlutamine-fructose-6-phosphate amidotransferase (GFAT)
Role in GlycolysisGlycolytic intermediate
Feedback Inhibition IC₅₀Significant at physiological levels

Chemical Reactions Analysis

Enzymatic Isomerization in Glycolysis

D-Fructose-6-phosphate (F6P) is produced via the reversible isomerization of glucose-6-phosphate (G6P) catalyzed by phosphoglucoisomerase (PGI). This reaction maintains equilibrium between glycolysis and the pentose phosphate pathway:D Glucose 6 phosphateD Fructose 6 phosphate(ΔG=+1.7kJ mol)\text{D Glucose 6 phosphate}\rightleftharpoons \text{D Fructose 6 phosphate}\quad (\Delta G^\circ =+1.7\,\text{kJ mol})Key Parameters :

ParameterValueSource
EnzymePhosphoglucoisomerase (EC 5.3.1.9)
pH Optimum7.5–8.5
Equilibrium Ratio (G6P:F6P)70:30

This reaction is critical for directing metabolic flux toward glycolysis or biosynthetic pathways.

Role in the Pentose Phosphate Pathway

F6P participates in the oxidative branch of the pentose phosphate pathway (PPP) through the following steps:

  • Conversion to Fructose-6-phosphate : G6PPGIF6P as above \text{G6P}\xrightarrow{\text{PGI}}\text{F6P}\quad \text{ as above }
  • Transketolase-Catalyzed Reactions :
    F6P acts as a substrate for transketolase (TK), transferring a 2-carbon unit to ribose-5-phosphate, yielding erythrose-4-phosphate and sedoheptulose-7-phosphate .

Kinetic Data for Transketolase :

Substratekcatk_{\text{cat}} (s⁻¹)KmK_m (mM)Source
D-Fructose-6P12.5 ± 1.20.45 ± 0.05

Crystallographic studies reveal that F6P binds to the active site of human transketolase (hTK) via hydrogen bonds with residues His259 and His66, stabilizing the carbanion-enamine intermediate .

Enzymatic Preparation

Industrial-scale production uses phosphoglucoisomerase immobilized on resins, achieving >95% purity .

Stability and Decomposition

F6P decomposes under acidic or alkaline conditions:

  • Acidic Hydrolysis : Forms inorganic phosphate and fructose (half-life: 2.3 h at pH 3, 25°C) .
  • Alkaline Degradation : Produces 5-hydroxymethylfurfural (5-HMF) and phosphate anions .

Storage Recommendations :

ConditionStabilitySource
-20°C, desiccated>12 months
Room temperature<1 week

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.